Dodec-5-YN-4-one

Description

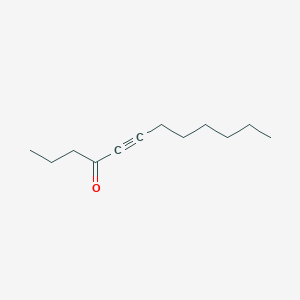

Dodec-5-YN-4-one is a mid-sized alkyne-containing ketone with the molecular formula C₁₂H₂₀O. Its structure features a terminal alkyne group at the 5th carbon and a ketone moiety at the 4th carbon of a 12-carbon chain. This compound is of interest in organic synthesis due to the dual reactivity of the alkyne (sp-hybridized carbon) and ketone (polar carbonyl group), enabling applications in cycloaddition reactions, catalysis, and polymer chemistry .

Key structural attributes:

- Alkyne group: Enhances reactivity in click chemistry (e.g., Huisgen cycloaddition).

- Ketone group: Participates in nucleophilic additions and redox reactions.

- Chain length: The 12-carbon backbone may influence solubility and phase behavior.

Properties

CAS No. |

73922-78-8 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

dodec-5-yn-4-one |

InChI |

InChI=1S/C12H20O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h3-8,10H2,1-2H3 |

InChI Key |

PMKRXALCEGXVNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodec-5-YN-4-one can be synthesized through several methods. One common approach involves the dehydrohalogenation of a vicinal dihalide or vinylic halide. This process typically uses a strong base, such as sodium amide in ammonia (NaNH2/NH3), to facilitate the elimination reaction, resulting in the formation of the alkyne .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar dehydrohalogenation techniques. The choice of reagents and conditions can be optimized to maximize yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dodec-5-YN-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.

Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing alkynes.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Dodec-5-YN-4-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dodec-5-YN-4-one involves its interaction with various molecular targets. The triple bond in the alkyne group is highly reactive, allowing the compound to participate in addition reactions with electrophiles. This reactivity can be harnessed in different pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Z-5-Hexyldodec-5-en-4-one (CasNo: 106942-00-1)

- Structure : Contains a double bond (alkene) at the 5th carbon instead of an alkyne.

- Reactivity :

- The alkene undergoes electrophilic additions (e.g., hydrogenation, epoxidation) but lacks the triple bond’s propensity for cycloadditions.

- Reduced steric hindrance compared to the linear alkyne.

- Applications : Used in polymer cross-linking and surfactant synthesis .

1-(5-Decanoyl-4-nonyl-1,4-dihydropyridin-3-yl)dodecan-1-one

- Structure : Features a dihydropyridine ring conjugated with a ketone and alkyl chains.

- Reactivity :

- The aromatic system enables π-π stacking and redox activity.

- The ketone participates in condensation reactions, but steric bulk from the pyridine ring limits accessibility.

- Applications: Potential in drug design and coordination chemistry .

4-Nonyn-3-one

- Structure : Shorter chain (C9) with alkyne and ketone groups.

- Reactivity: Higher volatility due to shorter chain.

- Applications : Intermediate in fragrance and pharmaceutical synthesis.

Comparative Data Table

| Compound | Molecular Formula | Functional Groups | Boiling Point (°C) | Solubility (in H₂O) | Key Reactivity |

|---|---|---|---|---|---|

| Dodec-5-YN-4-one | C₁₂H₂₀O | Alkyne, Ketone | ~280 (est.) | Low | Cycloaddition, Nucleophilic Addition |

| Z-5-Hexyldodec-5-en-4-one | C₁₈H₃₂O | Alkene, Ketone | 310–315 | Insoluble | Hydrogenation, Epoxidation |

| 1-(5-Decanoyl-...-yl)dodecan-1-one | C₃₄H₅₅NO₂ | Dihydropyridine, Ketone | N/A | Low (organic solvents) | Condensation, Coordination |

| 4-Nonyn-3-one | C₉H₁₄O | Alkyne, Ketone | 190–195 | Slightly soluble | Aldol Condensation, Oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.